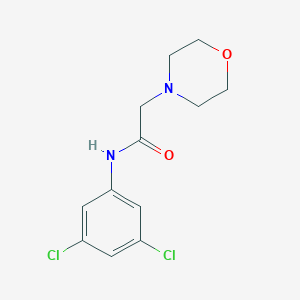

N-(3,5-dichlorophenyl)-2-morpholin-4-ylacetamide

Description

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O2/c13-9-5-10(14)7-11(6-9)15-12(17)8-16-1-3-18-4-2-16/h5-7H,1-4,8H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEOLRWGTITEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-N-(3,5-dichlorophenyl)acetamide

Methodology :

3,5-Dichloroaniline (1 eq) is reacted with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA). The reaction is typically conducted at 0–25°C for 2–4 hours.

-

Reagents : 3,5-Dichloroaniline (10 mmol), chloroacetyl chloride (12 mmol), K₂CO₃ (20 mmol), DCM (30 mL).

-

Steps :

-

Dissolve 3,5-dichloroaniline in DCM under nitrogen.

-

Add K₂CO₃ and cool to 0°C.

-

Slowly add chloroacetyl chloride dropwise.

-

Stir at room temperature for 3 hours.

-

Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

-

Yield : 85–90% (crude).

-

Characterization :

Substitution with Morpholine

Methodology :

The chloroacetamide intermediate is reacted with morpholine (1.5–2 eq) in a polar aprotic solvent (e.g., THF, acetonitrile) under reflux. Catalytic bases like K₂CO₃ or TEA enhance nucleophilicity.

-

Reagents : 2-Chloro-N-(3,5-dichlorophenyl)acetamide (10 mmol), morpholine (15 mmol), K₂CO₃ (20 mmol), THF (30 mL).

-

Steps :

-

Suspend the chloroacetamide and K₂CO₃ in THF.

-

Add morpholine and reflux at 80°C for 16 hours.

-

Filter, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane).

-

-

Yield : 75–80%.

-

Characterization :

Alternative Synthetic Routes

One-Pot Amidation-Substitution

A streamlined approach combines both steps in a single pot, reducing purification steps.

-

Reagents : 3,5-Dichloroaniline, chloroacetyl chloride, morpholine, TEA, DCM.

-

Steps :

-

React 3,5-dichloroaniline with chloroacetyl chloride in DCM/TEA at 0°C.

-

After 1 hour, add morpholine and stir at 25°C for 12 hours.

-

Extract with DCM, wash with brine, and concentrate.

-

-

Yield : 70–75%.

Advantages : Faster but may require careful stoichiometric control to avoid over-alkylation.

Coupling Agent-Mediated Synthesis

For substrates sensitive to direct substitution, carbodiimide coupling agents (e.g., EDC·HCl) facilitate amide bond formation.

-

Reagents : 2-Morpholin-4-ylacetic acid, 3,5-dichloroaniline, EDC·HCl, HOBt, DMF.

-

Steps :

-

Activate 2-morpholin-4-ylacetic acid with EDC·HCl/HOBt in DMF.

-

Add 3,5-dichloroaniline and stir at 25°C for 24 hours.

-

Purify via precipitation or chromatography.

-

-

Yield : 60–65%.

Limitations : Lower yield due to side reactions; higher cost.

Optimization and Troubleshooting

Solvent Selection

Base Effects

Impurity Mitigation

-

N-Oxide Formation : Add antioxidants (e.g., ascorbic acid) during morpholine substitution.

-

Byproducts : Silica gel chromatography (ethyl acetate:hexane, 1:1) removes unreacted starting materials.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Patent US10351556B2 highlights continuous flow systems for analogous morpholine-containing compounds, enabling:

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of N-(3,5-dichlorophenyl)-2-morpholin-4-ylacetamide is in the development of anticonvulsant agents. Research has shown that derivatives of this compound exhibit significant activity against seizures, particularly in animal models.

Case Study: Anticonvulsant Screening

A study evaluated several N-phenylacetamide derivatives, including those similar to this compound, for their anticonvulsant properties using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models. The results indicated that certain derivatives displayed potent anticonvulsant effects, highlighting the importance of structural modifications in enhancing efficacy .

Table 1: Anticonvulsant Activity of Morpholine Derivatives

| Compound | MES Protection Rate (%) | PTZ Protection Rate (%) |

|---|---|---|

| 24 | 100% at 0.25h | 75% at 0.5h |

| 20 | 25% at 4h | Inactive |

| 12 | 75% at 0.25h | Inactive |

The data indicates that compound 24 was particularly effective, providing complete protection against seizures shortly after administration .

CRF1 Receptor Antagonism

Another significant application of this compound is its role as a corticotropin-releasing factor receptor 1 (CRF1) antagonist. This mechanism is crucial for developing treatments for anxiety and stress-related disorders.

Case Study: Preclinical Alcoholism Models

A related compound demonstrated the ability to inhibit CRF1 receptor binding with high affinity and bioavailability. This antagonist showed promise in reversing anxiety-like behaviors associated with alcohol withdrawal and reducing excessive alcohol consumption in preclinical models . Although this specific study did not focus on this compound directly, it underscores the potential of morpholine derivatives in treating alcohol dependence.

Antinociceptive Effects

Research has also indicated that compounds related to this compound exhibit antinociceptive properties, making them candidates for pain management therapies.

Case Study: Selective Receptor Ligands

A study identified a derivative with selective binding to certain receptors that resulted in significant antinociceptive effects. This suggests that similar morpholine-based compounds could be explored further for their analgesic properties .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties.

Insights from SAR Studies

Research has shown that modifications to the phenyl and morpholine rings can significantly impact the biological activity of these compounds. For instance, altering substituents on the phenyl ring can enhance anticonvulsant efficacy or modify receptor selectivity .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution | Increased anticonvulsant potency |

| Morpholine Ring | Essential for receptor binding |

These findings guide future synthesis efforts aimed at improving therapeutic outcomes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Table 1: Crystallographic Parameters of N-(Meta-Substituted Phenyl) Acetamides

Key Observations for N-(3,5-dichlorophenyl)-2-morpholin-4-ylacetamide :

- Substituent Effects: Unlike trichloro-acetamides, the morpholin-4-yl group in the target compound is bulkier and electron-rich due to its oxygen atoms.

- Steric vs. Electronic Influence : The morpholine ring may increase solubility in polar solvents compared to trichloro-substituted compounds, which exhibit higher crystallinity due to rigid, planar structures .

Electronic and Functional Group Comparisons

- Trichloro-Acetamides () : The 2,2,2-trichloro group is strongly electron-withdrawing, polarizing the acetamide backbone and enhancing intermolecular dipole-dipole interactions. This results in dense, stable crystal lattices.

- Morpholine Derivatives () : Morpholin-4-yl groups, as seen in sulfonamide-pyrimidine hybrids (), contribute to conformational flexibility and hydrogen-bonding networks. For the target compound, this could enable diverse solid-state arrangements or biological activity modulation.

Hypothetical Properties of this compound

- Crystallography: Compared to the monoclinic systems of dichloro-trichloro-acetamides (Table 1), the morpholine substituent might favor orthorhombic or triclinic systems due to asymmetric bulk.

Biological Activity

N-(3,5-dichlorophenyl)-2-morpholin-4-ylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a morpholine ring, which contribute to its unique chemical properties. Its structure can be represented as follows:

This configuration allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their activity and affecting metabolic pathways.

- Receptor Modulation : It can modulate receptor functions by interacting with binding sites, which may lead to changes in cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity Against Cancer Cells : The compound has shown promising cytotoxic effects against various cancer cell lines. In one study, it demonstrated significant inhibition of HepG2 (liver cancer) cells with an IC50 value of 0.62 μM, outperforming Sorafenib .

Mechanistic Insights

The compound's anticancer effects are attributed to several mechanisms:

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing their proliferation .

- Apoptosis Induction : The compound promotes apoptosis by increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .

Anticonvulsant Activity

This compound has also been evaluated for anticonvulsant properties. In animal models:

- Protective Effects in Seizure Models : It exhibited protective effects in maximal electroshock (MES) tests, indicating potential as an anticonvulsant agent .

Comparative Studies

To better understand the biological activity of this compound, comparisons with similar compounds have been made:

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| This compound | Anticancer (HepG2) | 0.62 μM |

| Sorafenib | Anticancer (HepG2) | 1.62 μM |

| N-(3-chlorophenyl)-2-morpholino-acetamide | Anticonvulsant | Varies |

Case Studies and Research Findings

- Cytotoxicity Study : A study on HepG2 cells revealed that this compound not only inhibited cell migration but also induced apoptosis through caspase activation pathways .

- Anticonvulsant Evaluation : In vivo studies demonstrated that the compound provided significant protection against seizures in various animal models at specific dosages (100 mg/kg and 300 mg/kg) .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(3,5-dichlorophenyl)-2-morpholin-4-ylacetamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives are synthesized by reacting precursors like 3,5-dichloroaniline with morpholine-containing reagents under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂). Acetyl chloride or cyanamide derivatives may serve as acylating agents . Optimization includes:

- Reagent stoichiometry : Excess acylating agents (1.5–2 equivalents) improve conversion.

- Temperature control : Room temperature for condensation; elevated temperatures (40–60°C) for cyclization steps.

- Purification : Use silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂ gradient) followed by recrystallization (ethyl acetate/hexane) to achieve >95% purity .

Q. Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.1–7.7 ppm for dichlorophenyl), morpholine methylenes (δ 3.3–3.5 ppm), and acetamide carbonyl (δ ~168–170 ppm). Discrepancies >0.1 ppm suggest impurities or stereochemical issues .

- Mass Spectrometry (ESI/APCI+) : Confirm molecular ion peaks (e.g., m/z 347 [M+H]⁺) and adducts (e.g., m/z 369 [M+Na]⁺). HRMS with <5 ppm error validates molecular formula .

- HPLC : Retention time consistency (e.g., C18 column, MeCN/H₂O gradient) ensures purity >98% .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical spectral data (e.g., NMR chemical shifts) for this compound?

- Methodological Answer :

- Deuterated solvent effects : Compare shifts in CDCl₃ vs. DMSO-d₆; polar solvents may deshield aromatic protons .

- Impurity profiling : Use 2D NMR (COSY, HSQC) to isolate unexpected signals. For example, residual acetyl chloride byproducts (δ 2.1 ppm) indicate incomplete washing .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict shifts; deviations >0.3 ppm suggest conformational flexibility or tautomerism .

Q. What strategies are effective for conjugating this compound to peptide sequences while maintaining bioactivity?

- Methodological Answer :

- Solid-phase synthesis : Use Fmoc-protected resins (e.g., Wang-Resin) with coupling agents like TCTU (4 equivalents) and DIPEA in DMF. Monitor coupling efficiency via Kaiser test .

- Linker design : Introduce spacers (e.g., PEG or alkyl chains) between the acetamide and peptide to prevent steric hindrance.

- Bioactivity validation : Post-conjugation, test γ-secretase inhibition (IC₅₀ assays) and β-amyloid aggregation (Thioflavin T fluorescence) to confirm retained activity .

Q. How do computational methods predict the bioactivity of this compound against specific enzymatic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with γ-secretase (PDB: 5A63). Focus on hydrogen bonding with Asp257 and hydrophobic contacts with the dichlorophenyl group .

- QSAR modeling : Correlate substituent effects (e.g., Cl vs. F at 3,5-positions) with IC₅₀ values. Hammett constants (σ) predict electron-withdrawing groups enhance binding .

- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns; RMSD <2 Å indicates robust binding .

Q. What considerations are critical when scaling up the synthesis of this compound from milligram to gram quantities without compromising purity?

- Methodological Answer :

- Solvent selection : Replace CH₂Cl₂ with toluene for safer large-scale reactions.

- Catalyst loading : Optimize Na₂CO₃ to 1.2 equivalents to minimize side reactions.

- Workup automation : Use centrifugal partition chromatography (CPC) for consistent purification yields.

- Quality control : Implement in-line FTIR to monitor reaction progress and ensure <1% unreacted starting material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.